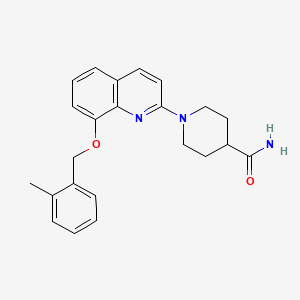![molecular formula C19H22FN5O2S B2932137 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-26-0](/img/structure/B2932137.png)
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new pyrazolinyl thiazoles containing 1,2,3-triazole and imidazo[2,1-b]thiazole moieties have been synthesized using a precursor . The procedures are described as simple and efficient, providing high yields of the synthesized heterocycles .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a piperazine ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and biological activities.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, compounds with similar structures have been studied. For example, mercapto-substituted 1,2,4-triazoles have been shown to play an important role in chemopreventive and chemotherapeutic effects on cancer .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral activity. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with notable efficacy . By exploring the antiviral potential of this compound, researchers could develop new therapeutic agents against a broad range of RNA and DNA viruses.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. Given the structural complexity of the compound , it could be synthesized and screened for anti-inflammatory activities, potentially leading to the development of new anti-inflammatory medications .
Anticancer Therapeutics
Indole derivatives are known to possess anticancer activities. The compound could be investigated for its ability to bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs. Its efficacy against various cancer cell lines could be a significant area of research .
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of indole derivatives make them candidates for the development of new antibiotics. The compound could be tested against a variety of bacterial strains, including drug-resistant ones, to assess its therapeutic potential .
Antidiabetic Effects
Research into indole derivatives has revealed their potential in managing diabetes. The compound could be evaluated for its ability to modulate blood glucose levels and improve insulin sensitivity, contributing to antidiabetic drug research .
Antimalarial Properties
Indole derivatives have shown antimalarial activity, which is critical given the global impact of malaria. The compound could be synthesized and tested for its efficacy against the Plasmodium species, the parasites responsible for malaria .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound could be explored for its potential as a plant growth regulator, which may have applications in agriculture and horticulture .
Eigenschaften
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-5-4-6-14(20)11-13)24-9-7-23(8-10-24)12(2)26/h4-6,11,16,27H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYFFTKDTTVFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2932055.png)
![N-(4-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2932056.png)
![2-[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2932057.png)
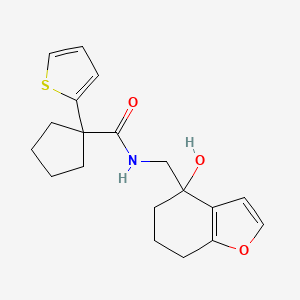
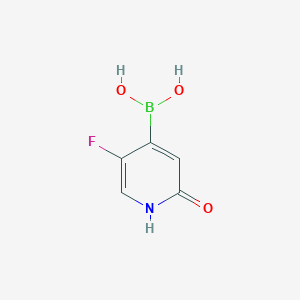
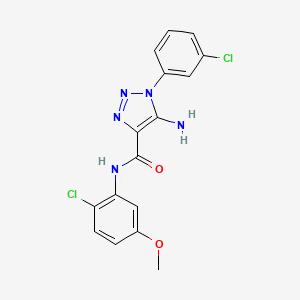
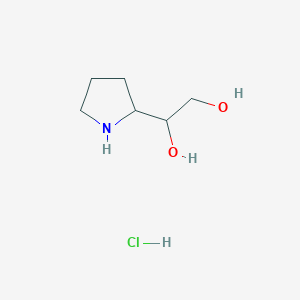
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)
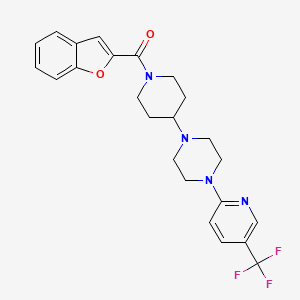
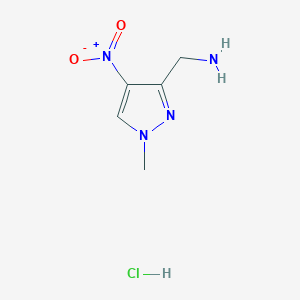
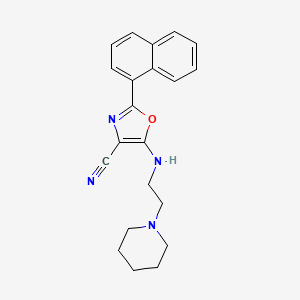
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)
